4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one
CAS No.:
Cat. No.: VC16672127
Molecular Formula: C9H12N4O6
Molecular Weight: 272.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4O6 |
|---|---|
| Molecular Weight | 272.21 g/mol |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one |
| Standard InChI | InChI=1S/C9H12N4O6/c10-8-4(13(17)18)2-12(9(16)11-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H2,10,11,16)/t5-,6+,7+/m0/s1 |
| Standard InChI Key | XTYLPACOIQIUEQ-RRKCRQDMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrimidin-2-one core substituted with an amino group at position 4 and a ribofuranosyl moiety at position 1. The ribofuranosyl group contributes significant stereochemical complexity, with three stereocenters in its oxolane ring . The molecular formula (C30H41N7O14) and weight (723.7 g/mol) reflect its polyfunctional nature, including hydroxyl, amino, and heterocyclic groups .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Hydrogen bond acceptors (nHA) | 21 |
| Hydrogen bond donors (nHD) | 11 |
| Rotatable bonds (nRot) | 6 |
| Stereocenters | 10 |
| Topological polar surface area (TPSA) | 317.41 Ų |
The high TPSA and hydrogen bonding capacity suggest limited membrane permeability, a critical factor in drug disposition .
Solubility and Partitioning
The compound exhibits poor aqueous solubility (logS = -1.507) and low lipophilicity (logP = -2.189), consistent with its polar functional groups . At physiological pH (7.4), the logD7.4 value (-1.603) further underscores its hydrophilic character, which may limit passive diffusion across biological barriers .
Pharmacokinetic Profile
Absorption and Bioavailability
Computational models predict moderate human intestinal absorption (HIA = 0.976), but its Caco-2 permeability (-6.49 cm/s) classifies it as poorly absorbable . Despite this, the compound shows high predicted oral bioavailability (F20% = 0.999, F30% = 1), likely due to active transport mechanisms .
Table 2: Absorption and Distribution Parameters
| Parameter | Value |
|---|---|
| Caco-2 permeability | -6.49 cm/s |
| MDCK permeability | 6.12 × 10⁻⁵ cm/s |
| Plasma protein binding (PPB) | 30.33% |
| Volume of distribution (VD) | 0.252 L/kg |
Metabolism and Excretion
The compound interacts minimally with cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2D6, CYP3A4), with inhibition probabilities below 0.05 for all major enzymes . Clearance (CL = 1.7 mL/min/kg) and half-life (T1/2 = 0.854 h) suggest rapid renal excretion, potentially limiting therapeutic utility without structural modification .
| Endpoint | Probability |
|---|---|
| AMES mutagenicity | 0.056 |
| Carcinogenicity | 0.013 |
| hERG inhibition | 0.014 |
| Respiratory toxicity | 0.001 |
Endocrine and Receptor Interactions
Drug-Likeness and Synthetic Feasibility
Rule-Based Assessments
The compound violates Lipinski's (rejected), GSK's (rejected), and Golden Triangle (rejected) criteria due to its high molecular weight and polarity . These violations highlight challenges in optimizing it for oral delivery.
Synthetic Accessibility
With a synthetic accessibility score of 5.623 (scale: 1–10), the compound requires advanced stereochemical control during synthesis, particularly for the ribofuranosyl moiety . Its natural product-likeness score (0.986) suggests biosynthetic origins, potentially guiding isolation from natural sources .
Biological Implications and Future Directions
The structural features of this compound—particularly its sugar-modified pyrimidine core—mirror motifs found in nucleoside analogues, which are cornerstone agents in antiviral and anticancer therapies . While its current pharmacokinetic profile limits direct therapeutic application, strategic derivatization (e.g., prodrug formulations or nitro group incorporation as specified in the query) could enhance bioavailability and target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume